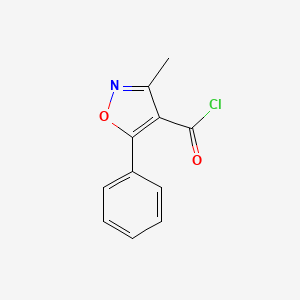

3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride

説明

3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride (CAS 91182-77-3) is a reactive organochloride with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol. It features a methyl group at position 3, a phenyl group at position 5, and a carbonyl chloride functional group at position 4 of the isoxazole ring. Key physical properties include a density of 1.278 g/cm³, a boiling point of 369.1°C (at 760 mmHg), a flash point of 177°C, and a refractive index of 1.562 .

This compound is classified as a Skin Corrosion/Irritant (Category 1B) due to its corrosive nature, with Risk Phrase R34 (causes burns). It is moisture-sensitive and requires storage under inert conditions (e.g., nitrogen) to prevent hydrolysis . Its primary application lies in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals.

特性

IUPAC Name |

3-methyl-5-phenyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-9(11(12)14)10(15-13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFYIVAJRVFJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380147 | |

| Record name | 3-METHYL-5-PHENYL-4-ISOXAZOLECARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91182-77-3 | |

| Record name | 3-METHYL-5-PHENYL-4-ISOXAZOLECARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-phenylisoxazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride typically involves the reaction of 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid with thionyl chloride. The reaction is carried out under cooling conditions, usually at temperatures between -12°C to -14°C, to control the exothermic nature of the reaction. The process involves the following steps:

- Dissolving 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid in an appropriate solvent such as methylene chloride.

- Adding thionyl chloride dropwise to the solution under cooling.

- Stirring the reaction mixture for several hours to ensure complete conversion to the carbonyl chloride derivative .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency and safety, often involving automated systems for precise control of temperature and reagent addition. The product is typically purified through distillation or recrystallization to achieve the desired purity.

化学反応の分析

Types of Reactions

3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Solvents: Methylene chloride, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents.

Catalysts: Catalysts like pyridine can be used to enhance the reaction rate.

Major Products

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis.

科学的研究の応用

3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: Used in the preparation of biologically active compounds, including pharmaceuticals.

Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry: Employed in the production of agrochemicals and specialty chemicals

作用機序

The mechanism of action of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group reacts with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the isoxazole moiety into target molecules.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 3-methyl-5-phenyl-4-isoxazolecarbonyl chloride with structurally and functionally related isoxazolecarbonyl chlorides:

Key Comparative Insights :

Structural Isomerism: The positional isomer 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride shares the same molecular formula as the main compound but differs in substituent arrangement.

Substituent Effects :

- Halogenated Derivatives (e.g., 3-(2-chlorophenyl) and 3-(2-chloro-6-fluorophenyl)) exhibit increased molecular weight and polarity, enhancing electrophilicity for reactions with amines or alcohols. The fluorine atom in 69399-79-7 further modulates reactivity for targeted drug intermediates .

Simplified Analogues: 5-Methylisoxazole-4-carbonyl chloride (CAS 67305-24-2) lacks aromatic substituents, leading to higher reactivity in forming amides or esters. Its role in Leflunomide synthesis underscores its utility in streamlined pharmaceutical production .

Safety and Handling :

- All compounds in this class are corrosive (R34) and moisture-sensitive, necessitating inert storage conditions. The halogenated derivatives may pose additional hazards due to heavier atom content .

生物活性

3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride, also known as 5-Methyl-3-phenylisoxazole-4-carbonyl chloride, is a chemical compound with the molecular formula and a molecular weight of approximately 221.64 g/mol. This compound features a reactive acyl chloride functional group, which makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.

Chemical Structure and Properties

The compound possesses an isoxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen. The presence of the carbonyl chloride functional group enhances its reactivity, allowing it to participate in various condensation reactions with nucleophiles.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.64 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Corrosive; causes severe burns |

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. Its acyl chloride functionality allows it to undergo nucleophilic substitution reactions, which can modify biomolecules and potentially alter their function.

Research Findings

- Antimicrobial Activity :

-

Antitumor Properties :

- Compounds with isoxazole structures have been investigated for their potential antitumor activities. Research suggests that modifications to the isoxazole ring can enhance cytotoxicity against various cancer cell lines.

-

Anti-inflammatory Effects :

- Some studies have suggested that isoxazole derivatives may possess anti-inflammatory properties, making them potential candidates for the development of new therapeutic agents.

Case Study 1: Synthesis of Isoxazole-based Antibiotics

A study demonstrated the synthesis of various penicillin derivatives using this compound as an acylating agent. The resultant compounds displayed varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the utility of this compound in antibiotic development .

Case Study 2: Anticancer Activity Assessment

In vitro assays were conducted on cancer cell lines treated with synthesized isoxazole derivatives. The results indicated that certain modifications to the structure significantly increased cytotoxicity, suggesting that this compound could serve as a lead compound for further anticancer drug development.

Q & A

Q. What are the established synthetic routes for 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride, and what critical intermediates are involved?

The synthesis typically involves:

- Oxime formation : Reacting o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to generate o-chlorobenzoxime .

- Chlorination : Treating the oxime with chlorine to yield o-chlorobenzoxime chloride .

- Cyclization : Condensing the chlorinated oxime with ethyl acetoacetate to form the isoxazole ring structure.

- Final chlorination : Using phosphorus pentachloride (PCl₅) to convert the carboxylic acid intermediate into the acyl chloride . Key intermediates include o-chlorobenzoxime chloride and the esterified isoxazole precursor.

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : To confirm the isoxazole ring structure and substituent positions (e.g., phenyl and methyl groups) .

- HPLC : For purity assessment, especially given its sensitivity to hydrolysis .

- Mass spectrometry : To verify molecular weight (221.63 g/mol) and fragmentation patterns .

- Melting point analysis : Reported melting point is 24–25°C, which serves as a stability indicator .

Q. What safety precautions are essential during handling?

- Storage : Store below 4°C in airtight containers to prevent hydrolysis or decomposition .

- PPE : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact (H313/H333 warnings) .

- Ventilation : Work in a fume hood to minimize inhalation risks (H333) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., DCM) may enhance cyclization efficiency .

- Catalyst screening : Lewis acids like ZnCl₂ could accelerate intermediate formation.

- Temperature control : Maintain <25°C during chlorination to avoid side reactions (e.g., over-chlorination) .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients can isolate the acyl chloride .

Q. How do researchers resolve contradictions in reported spectral data for this compound?

- Methodological calibration : Cross-validate NMR chemical shifts using deuterated solvents (e.g., CDCl₃) and internal standards .

- Batch comparison : Analyze multiple synthetic batches to identify impurities (e.g., unreacted precursors) via LC-MS .

- Collaborative verification : Share raw spectral data with independent labs to confirm peak assignments .

Q. What experimental strategies assess the compound’s stability under varying conditions?

- Thermogravimetric analysis (TGA) : Quantify decomposition rates at elevated temperatures (>25°C) .

- Hydrolysis studies : Monitor acyl chloride degradation in aqueous buffers (pH 2–12) using kinetic HPLC .

- Light exposure tests : Compare stability in amber vs. clear glass vials under UV/visible light .

Q. How can computational modeling predict reactivity or toxicity?

- DFT calculations : Model electrophilic reactivity at the carbonyl chloride group for nucleophilic substitution .

- QSAR models : Corrogate structural features (e.g., isoxazole ring) with toxicity endpoints (e.g., aquatic toxicity) using databases like ECOSAR .

- Docking studies : Predict interactions with biological targets (e.g., enzyme active sites) to guide pharmacological applications .

Contradiction Analysis & Methodological Challenges

Q. Why do studies report conflicting data on this compound’s solubility?

Discrepancies arise from:

- Solvent purity : Trace water in solvents accelerates hydrolysis, reducing apparent solubility .

- Measurement techniques : Gravimetric vs. spectroscopic methods may yield variability .

- Crystalline vs. amorphous forms : Polymorphism affects solubility profiles .

Q. How should researchers address inconsistencies in biological activity assays?

- Standardize protocols : Use uniform cell lines (e.g., HEK293) and inhibitor concentrations .

- Control experiments : Include acyl chloride hydrolysis products (e.g., carboxylic acid) to isolate bioactive species .

- Dose-response curves : Quantify activity across multiple concentrations to identify non-linear effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。